molecular formula C8H11NO2 B13152079 3-Amino-1-(4-methylfuran-3-yl)propan-1-one

3-Amino-1-(4-methylfuran-3-yl)propan-1-one

Cat. No.: B13152079
M. Wt: 153.18 g/mol
InChI Key: VXPHZXXHVTVNIF-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methylfuran-3-yl)propan-1-one is an organic compound with the molecular formula C₈H₁₁NO₂ It is characterized by the presence of an amino group, a furan ring substituted with a methyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methylfuran-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylfuran-3-carbaldehyde with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methylfuran-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-(4-methylfuran-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methylfuran-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-methylfuran-2-yl)propan-1-one
  • 3-Amino-1-(4-methylthiophen-3-yl)propan-1-one
  • 3-Amino-1-(4-methylpyridin-3-yl)propan-1-one

Uniqueness

3-Amino-1-(4-methylfuran-3-yl)propan-1-one is unique due to the specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the furan ring can enhance its stability and alter its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(4-methylfuran-3-yl)propan-1-one

InChI

InChI=1S/C8H11NO2/c1-6-4-11-5-7(6)8(10)2-3-9/h4-5H,2-3,9H2,1H3

InChI Key

VXPHZXXHVTVNIF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(=O)CCN

Origin of Product

United States

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